molecular formula C36H38N4O6 B12926187 CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-

CYtidine, 5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)-

Cat. No.: B12926187
M. Wt: 622.7 g/mol
InChI Key: PUIOJXKNWJBGQF-WIHCDAFUSA-N
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Description

CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- is a synthetic nucleoside analog. This compound is primarily used in the field of DNA synthesis and modification. It is known for its high coupling efficiency and is often utilized in the synthesis of high-quality oligonucleotides .

Preparation Methods

The synthesis of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- involves several steps. The key features include the protection of exocyclic amine functions by a benzoyl group. The recommended cleavage and deprotection conditions are 8 hours at 55°C or 24 hours at room temperature using concentrated ammonia solution . Industrial production methods focus on achieving high yield and quality through optimized reaction conditions and purification techniques .

Chemical Reactions Analysis

CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- undergoes various chemical reactions, including:

Scientific Research Applications

CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- involves its incorporation into DNA or RNA strands during synthesis. The compound’s unique structure allows it to interact with specific molecular targets, influencing the stability and function of the nucleic acids. The pathways involved include the inhibition of certain enzymes and the modulation of gene expression .

Comparison with Similar Compounds

CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- can be compared with other nucleoside analogs such as:

These comparisons highlight the uniqueness of CYtidine, 5’-O-[bis(4-methoxyphenyl)phenylmethyl]-2’-deoxy-N-[(dimethylamino)methylene]-5-(1-propynyl)- in terms of its specific modifications and applications.

Properties

Molecular Formula

C36H38N4O6

Molecular Weight

622.7 g/mol

IUPAC Name

N'-[1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-2-oxo-5-prop-1-ynylpyrimidin-4-yl]-N,N-dimethylmethanimidamide

InChI

InChI=1S/C36H38N4O6/c1-6-10-25-22-40(35(42)38-34(25)37-24-39(2)3)33-21-31(41)32(46-33)23-45-36(26-11-8-7-9-12-26,27-13-17-29(43-4)18-14-27)28-15-19-30(44-5)20-16-28/h7-9,11-20,22,24,31-33,41H,21,23H2,1-5H3/t31-,32+,33+/m0/s1

InChI Key

PUIOJXKNWJBGQF-WIHCDAFUSA-N

Isomeric SMILES

CC#CC1=CN(C(=O)N=C1N=CN(C)C)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Canonical SMILES

CC#CC1=CN(C(=O)N=C1N=CN(C)C)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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